molecular formula C17H10O2S5 B1268231 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione CAS No. 68494-08-6

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

Cat. No. B1268231
CAS RN: 68494-08-6
M. Wt: 406.6 g/mol
InChI Key: YQZPSSPUVUGQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione involves condensation reactions and can be achieved through different pathways. One method involves the reaction of tropone derivatives with this compound to afford 1,3,5-cycloheptatriene derivatives (Saito et al., 1991). Another synthesis approach is reported by Meline and Elsenbaumer (1997), where a non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene using this compound as a precursor is detailed, showcasing the versatility of this compound in organic synthesis (Meline & Elsenbaumer, 1997).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively analyzed. Studies such as those by Comerlato et al. (2010) have detailed the crystal structures of this compound's polymorphs, revealing insights into its molecular packing, intermolecular contacts, and the disposition of its enantiomers (Comerlato et al., 2010).

Chemical Reactions and Properties

This compound is involved in unique condensation reactions, as discussed by Saito et al. (1991), where its reactivity towards tropone derivatives has been explored. Additionally, the surface-induced decomposition of this compound on silver surfaces has been studied, indicating its sensitivity and reactivity in the presence of metal surfaces, which is crucial for applications in material science (Joy & Srinivasan, 2000).

Physical Properties Analysis

The physical properties, including crystal growth, morphology, and thermal behavior of this compound, have been characterized by Wang et al. (2008). Their research provides valuable information on the optical absorption, infrared, Raman, and X-ray powder diffraction spectroscopy of this compound, shedding light on its stability and behavior under different conditions (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound, especially its reactivity and role in synthesizing various organic materials, are of great interest. For instance, the synthesis of bis(ethylenedithio)tetrathiafulvalene highlights its utility in creating materials with electronic properties. Furthermore, the reaction with dibromine and diiodine forming molecular adducts demonstrates its versatility in forming compounds with a range of bonding interactions, which are crucial for developing materials with specific electronic characteristics (Mancini et al., 2012).

Scientific Research Applications

Macrocyclic Compounds Synthesis

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been utilized in the synthesis of novel macrocycles. One such compound incorporates a 4,5-dithio-1,3-dithiole-2-thione unit. These macrocycles display interesting properties due to their structural complexity and the presence of non-planar tetrathiafulvalene moieties (Girmay et al., 1989).

Reactions with Tropones

It is involved in unique condensation reactions with tropones, leading to the formation of 1,3,5-cycloheptatriene derivatives. These derivatives exhibit a three-dimensional network through sulfur-sulfur contacts, as revealed by single crystal X-ray analysis (Saito et al., 1991).

Analysis of Structural and Thermal Properties

The crystal growth, morphology, spectrographic characterization, and thermal properties of this compound have been extensively studied. These studies provide insights into its physical properties and potential applications in material science (Wang et al., 2008).

Surface-Induced Decomposition Studies

Investigations into the surface-induced decomposition of this compound on silver surfaces have been conducted using surface-enhanced Raman spectroscopy. These studies are crucial for understanding its behavior in different chemical environments, particularly in the context of surface chemistry (Joy & Srinivasan, 2000).

Formation of Molecular Adducts

Research has been conducted on the formation of molecular adducts with dibromine and diiodine. These studies provide valuable information on the bonding interactions and molecular structures formed as a result of these interactions (Mancini et al., 2012).

properties

IUPAC Name

S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZPSSPUVUGQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218602
Record name S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68494-08-6
Record name 4,5-Dibenzoylthio-1,3-dithiole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Reactant of Route 2
Reactant of Route 2
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Reactant of Route 3
Reactant of Route 3
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Reactant of Route 4
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Reactant of Route 5
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Reactant of Route 6
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

Q & A

Q1: What is the significance of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in material science?

A1: this compound serves as a key starting material for creating novel tetrathiafulvalene (TTF) derivatives . TTF and its derivatives are organic sulfur-containing heterocyclic compounds known for their electron-donating abilities and use in developing molecular conductors and superconductors.

Q2: Can you describe the structure of this compound?

A2: this compound has the molecular formula C17H10O2S5 and a molecular weight of 406.58 g/mol . Structurally, it consists of a 1,3-dithiole-2-thione core, with each of the 4 and 5 positions substituted with a benzoylthio (-S-C(=O)-C6H5) group.

Q3: How is this compound typically characterized?

A3: Researchers commonly employ various spectroscopic techniques to characterize this compound. These include X-ray diffraction analysis to determine crystal structure , FT-Raman spectroscopy for vibrational modes analysis , optical absorption, infrared, and X-ray powder diffraction spectroscopy to identify functional groups and structural characteristics.

Q4: How does this compound contribute to the synthesis of tetrathiafulvalenes?

A4: this compound acts as a precursor in synthesizing both symmetrical and unsymmetrical TTF derivatives . One common synthetic route involves a phosphite coupling reaction, where the benzoylthio groups are removed, and two dithiole rings couple to form the TTF core.

Q5: Are there any studies on the thermal properties of this compound?

A5: Yes, the thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) techniques . These analyses provide valuable information about its thermal stability and decomposition patterns.

Q6: Can this compound be used to synthesize macrocycles?

A6: Yes, researchers have successfully incorporated the 4,5-dithio-1,3-dithiole-2-thione unit, derived from this compound, into macrocyclic structures . This demonstrates its versatility as a building block for creating more complex molecular architectures with potential applications in supramolecular chemistry and materials science.

Q7: Are there any known interactions of this compound with halogens?

A7: this compound readily forms adducts with diatomic halogens like dibromine (Br2) and diiodine (I2) . These adducts exhibit interesting bonding interactions, including halogen bonding and charge-transfer interactions, making them relevant to the study of intermolecular forces.

Q8: What is the role of this compound in developing magnesium ion sensors?

A8: Interestingly, this compound has been explored as an ionophore in magnesium-selective electrodes . When incorporated into a polyvinyl chloride (PVC) membrane, it exhibits selectivity towards magnesium ions, allowing for their potentiometric detection.

Q9: Can this compound be used to prepare Wittig reagents?

A9: Yes, a phosphonium salt derived from this compound can act as a versatile Wittig reagent . This reagent enables the synthesis of unsymmetrical TTF derivatives and other 1,3-dithiol-2-ylidene derivatives, further expanding the scope of accessible TTF-based materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.